molecular formula C12H16ClN B13269165 N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine

N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine

Cat. No.: B13269165
M. Wt: 209.71 g/mol
InChI Key: ZYZFXXFFIZANRM-UHFFFAOYSA-N
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Description

N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine is an organic compound with a complex structure that includes a cyclopropane ring and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with 1-methylcyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Nitro compounds, sulfonic acids

Scientific Research Applications

N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a chlorinated aromatic ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

N-[(4-chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine

InChI

InChI=1S/C12H16ClN/c1-9-7-10(3-4-11(9)13)8-14-12(2)5-6-12/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

ZYZFXXFFIZANRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2(CC2)C)Cl

Origin of Product

United States

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